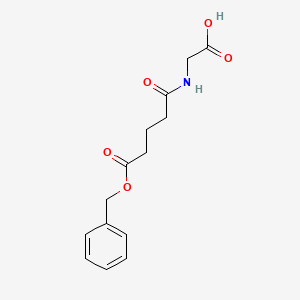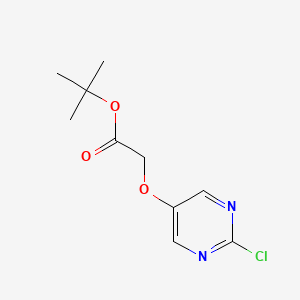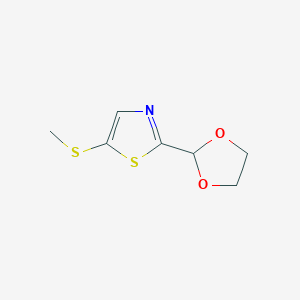
3-Cyclobutyl-3-Fluorazetidin-Hydrochlorid
Übersicht
Beschreibung
3-Cyclobutyl-3-fluoroazetidine hydrochloride is a chemical compound with the molecular formula C7H13ClFN. It is a hydrochloride salt form of 3-cyclobutyl-3-fluoroazetidine, which is a fluorinated azetidine derivative.
Wissenschaftliche Forschungsanwendungen
3-Cyclobutyl-3-fluoroazetidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Used in the development of new materials and as a reagent in chemical manufacturing processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclobutyl-3-fluoroazetidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with a fluorinating agent to introduce the fluorine atom, followed by cyclization to form the azetidine ring. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for 3-cyclobutyl-3-fluoroazetidine hydrochloride are designed to be scalable and cost-effective. These methods often involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclobutyl-3-fluoroazetidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of cyclobutyl-3-fluoroazetidine oxide.
Reduction: Formation of cyclobutyl-3-fluoroazetidine.
Substitution: Formation of cyclobutyl-3-iodoazetidine.
Wirkmechanismus
The mechanism of action of 3-cyclobutyl-3-fluoroazetidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong hydrogen bonds with biological molecules, enhancing its binding affinity. The cyclobutyl ring provides structural rigidity, which can influence the compound’s interaction with enzymes and receptors. The hydrochloride salt form increases the compound’s solubility in aqueous solutions, facilitating its use in biological assays .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Fluoroazetidine hydrochloride
- 3-Cyclobutylazetidine hydrochloride
- 3-Fluoro-2-azetidinone hydrochloride
Uniqueness
3-Cyclobutyl-3-fluoroazetidine hydrochloride is unique due to the presence of both a cyclobutyl ring and a fluorine atom in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development. The cyclobutyl ring provides rigidity, while the fluorine atom enhances binding affinity and metabolic stability.
Eigenschaften
IUPAC Name |
3-cyclobutyl-3-fluoroazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FN.ClH/c8-7(4-9-5-7)6-2-1-3-6;/h6,9H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZFVZYOFKEPSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2(CNC2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cis-3A-Aminomethyl-Tetrahydro-Furo[3,4-C]Pyrrole-5-Carboxylicacidtert-Butylester](/img/structure/B1485031.png)

![3-[2-(2-Amino-acetylamino)-3-(2-tert-butoxycarbonyl-ethoxy)-2-(2-tert-butoxycarbonyl-ethoxymethyl)-propoxy]-propionic acid tert-butyl ester](/img/structure/B1485035.png)
![2-[(2R,5S)-5-Isobutyl-1-propylpiperazinyl]-1-ethanol dihydrochloride](/img/structure/B1485036.png)



![2-[2-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine](/img/structure/B1485040.png)

![2-[4-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine](/img/structure/B1485044.png)



